molecular formula C9H18N2 B14563756 1-[1-(Aziridin-1-yl)ethyl]piperidine CAS No. 62114-07-2

1-[1-(Aziridin-1-yl)ethyl]piperidine

Cat. No.: B14563756
CAS No.: 62114-07-2
M. Wt: 154.25 g/mol
InChI Key: MQDDNWVYUDTHTI-UHFFFAOYSA-N
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Description

1-[1-(Aziridin-1-yl)ethyl]piperidine is an organic compound that features both an aziridine and a piperidine ring in its structure Aziridines are three-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[1-(Aziridin-1-yl)ethyl]piperidine can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which is a well-established method for synthesizing aziridines .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aziridin-1-yl)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and substituted aziridines .

Mechanism of Action

The mechanism of action of 1-[1-(Aziridin-1-yl)ethyl]piperidine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA bases. This reactivity allows it to form cross-links in DNA, which can interfere with DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[1-(Aziridin-1-yl)ethyl]piperidine include:

Uniqueness

This compound is unique due to the presence of both aziridine and piperidine rings in its structure.

Properties

CAS No.

62114-07-2

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-[1-(aziridin-1-yl)ethyl]piperidine

InChI

InChI=1S/C9H18N2/c1-9(11-7-8-11)10-5-3-2-4-6-10/h9H,2-8H2,1H3

InChI Key

MQDDNWVYUDTHTI-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCCC1)N2CC2

Origin of Product

United States

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